1-[4-(Chloromethyl)phenyl]ethan-1-one
Overview
Description
1-[4-(Chloromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClO. It is a derivative of acetophenone, where the para position of the phenyl ring is substituted with a chloromethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Chloromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_2\text{Cl}) + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{COCH}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: The carbonyl group can be reduced to form 1-[4-(Chloromethyl)phenyl]ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted derivatives like 1-[4-(Aminomethyl)phenyl]ethan-1-one.
Oxidation: this compound oxide.
Reduction: 1-[4-(Chloromethyl)phenyl]ethanol
Scientific Research Applications
1-[4-(Chloromethyl)phenyl]ethan-1-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Investigating its effects on biological systems and its potential as a bioactive compound.
Material Science: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethan-1-one involves its reactivity due to the presence of the chloromethyl and carbonyl groups. The chloromethyl group is susceptible to nucleophilic attack, while the carbonyl group can participate in various redox reactions. These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
1-[4-(Bromomethyl)phenyl]ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-[4-(Methyl)phenyl]ethan-1-one: Lacks the halogen substitution, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-[4-(Chloromethyl)phenyl]ethan-1-one is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECNRSTNDHUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498158 | |
Record name | 1-[4-(Chloromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-56-9 | |
Record name | 1-[4-(Chloromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(chloromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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